molecular formula C19H22N2O2 B2503328 1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol CAS No. 887348-44-9

1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol

Cat. No. B2503328
M. Wt: 310.397
InChI Key: LLUNIYQKWMSZIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol” is a complex organic molecule. It contains a benzimidazole core, which is a type of nitrogen-containing heterocyclic compound . Benzimidazole derivatives are known for their high biological activity and are used in the treatment of various diseases such as cancer, hypertension, diabetes, bacterial or viral infections, inflammation, gastritis, and neurodegenerative diseases .


Molecular Structure Analysis

A Co(II) complex with “1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol” has been prepared . The composition of the complex is [Co(L)3]2+·2(NO3)–·2H2O·2CH3OH, as established by elemental analysis and IR spectroscopy . Its crystal structure was determined by single-crystal XRD . In the mononuclear molecule of the complex, three chelate ligands are coordinated to the Co(II) cation by the O atoms of the hydroxyl group and the N atoms of the imidazole ring .

Scientific Research Applications

Synthesis and Interaction with DNA

A study by Paul et al. (2015) details the synthesis of new benzimidazole compounds and explores their DNA binding abilities and cytotoxicity against various cancer cell lines. These compounds, including those similar in structure to the query compound, show significant intercalative interaction with DNA, leading to substantial in vitro cytotoxic effects against human lung, breast, and cervical cancer cells. The efficacy of these compounds in inhibiting cancer cell proliferation underscores their potential therapeutic applications (Paul et al., 2015).

Alcohol Oxidation Systems

Li and Zhang (2009) developed a highly efficient alcohol oxidation system catalyzed by TEMPO, using a recyclable hypervalent iodine(III) reagent. This research demonstrates the potential for using related benzimidazole compounds in environmentally friendly oxidation processes, offering a sustainable approach to synthesizing carbonyl compounds from alcohols. The study showcases the adaptability of these compounds in various organic transformations (Li & Zhang, 2009).

Oligomeric Drug-binding Matrices

Ferruti et al. (1981) investigated the use of benzotriazole and imidazole derivatives as potential oligomeric drug-binding matrices. The study suggests that such compounds could serve as the basis for developing new drug delivery systems, highlighting their chemical versatility and potential for pharmaceutical applications (Ferruti et al., 1981).

Ionic Liquids for Dye-sensitized Solar Cells

Seo et al. (2010) synthesized a series of imidazolium-based oligomers to be used as electrolytes in dye-sensitized solar cells (DSSCs). These findings indicate the potential of benzimidazole derivatives and related compounds in enhancing the efficiency and sustainability of DSSCs, showcasing their utility in renewable energy technologies (Seo et al., 2010).

properties

IUPAC Name

1-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-3-17(22)19-20-15-9-5-6-10-16(15)21(19)12-13-23-18-11-7-4-8-14(18)2/h4-11,17,22H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUNIYQKWMSZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol

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